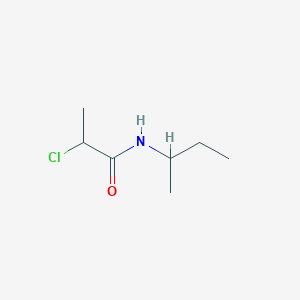

N-(butan-2-yl)-2-chloropropanamide

Descripción general

Descripción

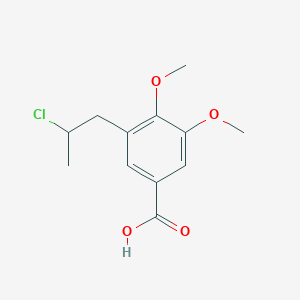

“N-(butan-2-yl)-2-chloropropanamide” is a chemical compound. The “butan-2-yl” or “sec-butyl” group in the name refers to a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . This group is derived from one of the isomers of butane and is chiral, meaning it has a non-superimposable mirror image . The “2-chloropropanamide” part of the name suggests the presence of a chlorine atom and an amide functional group in the molecule.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Gas Separations using Ionic Liquids

Research has demonstrated the effectiveness of supported ionic liquid membranes (SILMs) over standard polymers in separating CO2 from N2 and CH4, even under mixed gas flow conditions. This work emphasizes the importance of establishing benchmarks and upper limits for SILM performance, guiding future research towards the development of new room temperature ionic liquids (RTILs) for improved separation processes (Scovazzo, 2009).

Biofuel Production

The potential of n-butanol as a competitive renewable biofuel has been explored, showcasing its advantages over conventional fuels and other biofuels like ethanol. This includes a detailed review of n-butanol's production methods, its application as a biofuel in various engines, and its combustion characteristics. The study suggests n-butanol as a promising second-generation biofuel (Jin et al., 2011).

Environmental Impact and Remediation Strategies for Herbicides

Investigations into the environmental impacts of chloroacetanilide herbicides (e.g., acetochlor, alachlor, butachlor) have highlighted their classification as carcinogens and the necessity for effective remediation technologies. Bioremediation, particularly using bacterial strains like Paracoccus sp., has shown promise for the complete mineralization of these compounds, pointing towards sustainable environmental management solutions (Mohanty & Jena, 2019).

Neuroprotective Potential of Phthalide Compounds

Research into 3-N-Butylphthalide (NBP) and its derivatives, compounds related by functional group presence and biological activity, has shown significant neuroprotective effects. These compounds have been studied for their potential in treating ischemic stroke and other neurodegenerative diseases, highlighting the importance of exploring chemical derivatives for therapeutic applications (Abdoulaye & Guo, 2016).

Mecanismo De Acción

Target of Action

N-(butan-2-yl)-2-chloropropanamide, also known as PK-11195, binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This protein plays a crucial role in the transport of cholesterol into mitochondria and the subsequent steroidogenesis .

Mode of Action

It is presumed that PK-11195 interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is known that the compound is involved in the activation of hydrocarbon substrates

Pharmacokinetics

It is known that the compound is used as a positron emission tomography (pet) radiopharmaceutical for neuroinflammatory imaging This suggests that the compound has good bioavailability and can cross the blood-brain barrier

Result of Action

It is known that the compound is used for imaging inflammation, suggesting that it may have effects on immune cells

Action Environment

It is known that the compound is stable enough to be used as a pet radiopharmaceutical

Propiedades

IUPAC Name |

N-butan-2-yl-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-5(2)9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECKOKCQSMADRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284367 | |

| Record name | 2-Chloro-N-(1-methylpropyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87603-53-0 | |

| Record name | 2-Chloro-N-(1-methylpropyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87603-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-methylpropyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

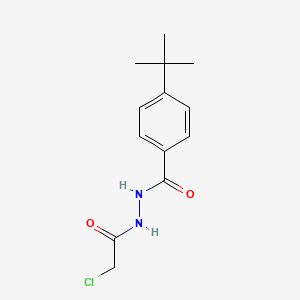

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)

![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)

![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)

![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)